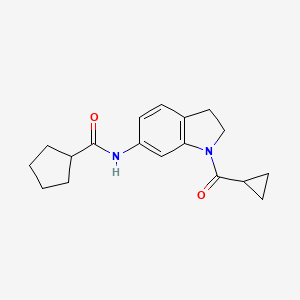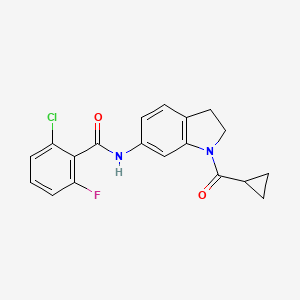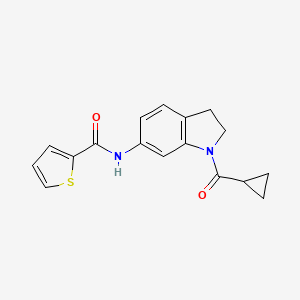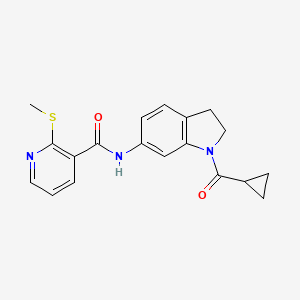
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide (CIMA) is a novel small molecule that has become increasingly popular in scientific research due to its unique properties. CIMA is an indole-based compound that has been used in various applications, including drug discovery, drug delivery, and cancer research. CIMA has been found to be a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CIMA is also known to have a low toxicity profile, which makes it an attractive candidate for drug development.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been used in various scientific research applications, including drug discovery, drug delivery, and cancer research. This compound has been found to be a potent inhibitor of protein kinase C (PKC), and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used in the development of novel drug delivery systems, as it is capable of crossing cell membranes and delivering drugs to specific sites in the body.
Mechanism of Action
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is an indole-based compound that acts as an inhibitor of protein kinase C (PKC). This compound binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition of PKC leads to the inhibition of downstream signaling pathways, resulting in a variety of biological effects.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to possess anti-oxidant and anti-apoptotic properties. This compound has also been found to be effective in the treatment of diabetes, obesity, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has several advantages for laboratory experiments. This compound is a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, making it an ideal candidate for drug development. This compound is also known to have a low toxicity profile, making it an attractive candidate for laboratory experiments. Furthermore, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
However, this compound also has several limitations. This compound has been found to be unstable in solution, making it difficult to use in certain experiments. Additionally, this compound is not soluble in water, making it difficult to use in certain experiments. Finally, this compound has been found to be susceptible to oxidation, making it difficult to use in certain experiments.
Future Directions
The potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug development is promising. This compound has been shown to possess a wide range of biological activities and has been found to be effective in the treatment of various diseases. Further research is needed to explore the potential of this compound for drug development, including studies on its pharmacokinetics, pharmacodynamics, and toxicity. Additionally, further research is needed to explore the potential of this compound for drug delivery, including studies on its ability to cross cell membranes and deliver drugs to specific sites in the body. Finally, further research is needed to explore the potential of this compound for cancer research, including studies on its ability to inhibit cancer cell growth and metastasis.
Synthesis Methods
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide can be synthesized using a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis involves the use of organic reagents and catalysts to form this compound from its precursors. Biocatalysis involves the use of enzymes to catalyze the reaction of this compound from its precursors. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound from its precursors.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-5-4-10-6-7-17(13(10)8-12)15(19)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISASLGFZKVADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)













